molecular formula C15H24N2O16P2 B1222653 Udp-beta-L-rhamnose CAS No. 1955-26-6

Udp-beta-L-rhamnose

Cat. No. B1222653
CAS RN: 1955-26-6
M. Wt: 550.3 g/mol
InChI Key: DRDCJEIZVLVWNC-SLBWPEPYSA-N
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Description

UDP-beta-L-rhamnose is an indispensable biomolecule extensively employed in the realm of biomedicine . It is a component of the plant cell wall pectic polysaccharides rhamnogalacturonan type I and rhamnogalacturonan type II and is also present in diverse secondary metabolites including anthocyanins, flavonoids, and triterpenoids .


Synthesis Analysis

The synthesis of UDP-beta-L-rhamnose is catalyzed by UDP-rhamnose synthase (RHM). A RHM gene, PRHM, was cloned from Populus euramericana Guinier. PRHM contains two domains: the NAD dependent epimerase/dehydratase family domain and the RmlD (dTDP-keto-rhamnose-4-keto-reductase) substrate-binding domain . In Arabidopsis thaliana, all three RHM proteins have UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase activities in the cytoplasm .


Molecular Structure Analysis

The molecular structure of UDP-beta-L-rhamnose is characterized by a chemical formula of C15H22N2O16P2 . The molecular weight is 548.29 Daltons .


Chemical Reactions Analysis

In enzymology, a flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) is an enzyme that catalyzes the chemical reaction: UDP-L-rhamnose + a flavonol 3-O-D-glucoside ⇌ UDP + a flavonol 3-O-[beta-L-rhamnosyl-(1->6)-beta-D-glucoside] .


Physical And Chemical Properties Analysis

The physical and chemical properties of UDP-beta-L-rhamnose are characterized by its chemical formula C15H22N2O16P2 and a molecular weight of 548.29 Daltons .

Scientific Research Applications

Biosynthesis in Plants

UDP-beta-L-rhamnose is essential for the biosynthesis of various plant cell components. In Arabidopsis thaliana, the RHM2/MUM4 gene is crucial for converting UDP-D-glucose to UDP-L-rhamnose, which is necessary for the biosynthesis of cell wall components like rhamnogalacturonan-I and rhamnogalacturonan-II (Oka, Nemoto, & Jigami, 2007). In Camellia sinensis (tea plants), the involvement of three CsRHM genes in UDP-rhamnose biosynthesis suggests a significant role in primary wall formation and secondary metabolite biosynthesis (Dai et al., 2018).

Glycosylation of Flavonoids

UDP-rhamnose is a key sugar donor in the glycosylation of flavonoids, endowing them with specific activities and pharmacological properties. Enhancing UDP-rhamnose supply in Escherichia coli has led to increased production of quercitrin, a flavonoid with significant yields (Gu et al., 2020). This indicates the potential for large-scale production of beneficial flavonoids through biotechnological means.

Role in Microalgae and Fungi

In microalgae, such as Prymnesium parvum, the biosynthesis of UDP-beta-L-rhamnose is crucial for producing rhamnose-containing compounds, which are significant in host-pathogen interactions (Wagstaff et al., 2019). Similarly, in pathogenic fungi like Magnaporthe grisea, UDP-rhamnose is involved in the synthesis of glycans that play a role in fungus-host interactions, suggesting potential targets for antifungal strategies (Martínez et al., 2011).

Potential in Drug Discovery

Given its absence in humans, rhamnose and its biosynthesis pathways present unique opportunities for drug discovery, particularly targeting enzymes from pathogenic bacteria that utilize rhamnose (Wagstaff, Zorzoli, & Dorfmueller, 2021). This underscores the potential of UDP-beta-L-rhamnose in developing novel therapeutic agents.

Diverse Functions in Plants

UDP-beta-L-rhamnose plays diverse roles in plants, being a component of cell wall polysaccharides and specialized metabolites. Its biosynthesis, transport, and the enzymatic transfer to various metabolites highlight its importance in plant biology (Jiang et al., 2021). Understanding these processes can provide insights into plant growth and development.

Future Directions

The future directions of UDP-beta-L-rhamnose research could involve further exploration of its role in the biosynthesis of cell wall components and natural compounds in plants . Additionally, understanding the detailed mechanism of its synthesis could open new avenues for biotechnological applications .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDCJEIZVLVWNC-SLBWPEPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317843
Record name UDP-rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name UDP-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Udp-beta-L-rhamnose

CAS RN

1955-26-6
Record name UDP-rhamnose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UDP-rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UDP-rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UDP-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Zhang, Y Wang, Z Cui, Q Li, L Kong, J Luo - Plant Physiology and …, 2023 - Elsevier
Rhamnosyltransferase (RT) and rhamnose synthase (Rhs) are the key enzymes that are responsible for the biosynthesis of rhamnosides and UDP-l-rhamnose (UDP-Rha) in plants, …
Number of citations: 1 www.sciencedirect.com
KS Shrikanth, AK Parida, KP Girivasan - European Journal of Biology and …, 2022 - ejbio.org
… Trifunctional UDP RHM1 is one of the major secondary metabolic enzymes used for flavonol rhamnosylation and mainly involved in UDP-beta-L-rhamnose biosynthesis, a precursor of …
Number of citations: 1 ejbio.org
J Li, I Mosongo, H Li, Y Wu, C Li, S Yang… - Frontiers in Plant …, 2021 - frontiersin.org
Dioscorea zingiberensis accumulates abundant steroidal saponins, such as dioscin, which is the principal bioactive ingredient displaying a wide range of pharmacological activities. …
Number of citations: 2 www.frontiersin.org
Y Chen, Q Yan, Y Ji, X Bai, D Li, R Mu, K Guo… - … Pharmaceutica Sinica B, 2023 - Elsevier
Sugar‒sugar glycosyltransferases play important roles in constructing complex and bioactive saponins. Here, we characterized a series of UDP-glycosyltransferases responsible for …
Number of citations: 0 www.sciencedirect.com
D Jue, X Sang, Z Li, W Zhang, Q Liao, J Tang - Food Research International, 2023 - Elsevier
Bagging is an effective cultivation strategy to produce attractive and pollution-free kiwifruit. However, the effect and metabolic regulatory mechanism of bagging treatment on kiwifruit …
Number of citations: 3 www.sciencedirect.com
Z Liu, J Li, Y Sun, P Zhang, Y Wang - Plant communications, 2020 - cell.com
Diterpene glycosyltransferase UGT76G1 from Stevia rebaudiana (SrUGT76G1) is key to the generation of economically important steviol glycosides (SGs), a group of natural …
Number of citations: 35 www.cell.com
C Dingare, J Yang, B Steventon - bioRxiv, 2023 - biorxiv.org
Patterning and growth are fundamental features of embryonic development that must be tightly coordinated during morphogenesis. As metabolism can control cell growth while also …
Number of citations: 1 www.biorxiv.org
Y Lee - 2020 - hammer.purdue.edu
… into UDP-beta-L-rhamnose biosynthesis. Rhamnogalacturonan I and rhamnogalacturonan II are the primary cell wall components synthesized from the UDP-beta-L-rhamnose. AT-…
Number of citations: 0 hammer.purdue.edu
A Khosla - 2015 - search.proquest.com
Class IV homeodomain leucine-zipper transcription factors (HD-Zip TFs) are master regulators of cell-type differentiation in the plant epidermis. These transcription factors contain a …
Number of citations: 1 search.proquest.com
A George - 2018 - scholar.archive.org
A eukaryotic microalga, Microchloropsis gaditana CCMP526, which belongs to the Class Eustigmatophyceae, produces high amount of lipid that makes it a good potential source of …
Number of citations: 2 scholar.archive.org

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